molecular formula C10H11NO2 B12281325 (R)-2-Amino-2-(cuban-1-yl)acetic acid

(R)-2-Amino-2-(cuban-1-yl)acetic acid

Cat. No.: B12281325
M. Wt: 177.20 g/mol
InChI Key: JYOMHTWNXWROEP-UEKFKEHUSA-N
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Description

Cubane as a Bioisostere in Medicinal Chemistry and Materials Science

The cubane motif (C₈H₈) has emerged as a privileged bioisostere for benzene due to its near-identical bond angles and spatial dimensions, despite its distinct electronic profile. Unlike planar aromatic systems, cubane’s three-dimensional rigidity eliminates torsional strain and enforces precise spatial arrangements of substituents, making it invaluable for probing structure-activity relationships in drug design. For example, cubane glycine derivatives have been synthesized to study peptide backbone modifications, leveraging cubane’s ability to mimic phenyl group geometry while altering electronic interactions.

In medicinal chemistry, cubane’s saturated hydrocarbon structure avoids metabolic liabilities associated with aromatic rings, such as cytochrome P450-mediated oxidation. This property has driven its incorporation into antiviral agents, enzyme inhibitors, and neuroactive compounds. Notably, cubane-containing analogs of warfarin and moclobemide have demonstrated retained or enhanced biological activity compared to their benzene-based counterparts. The cubane scaffold’s synthetic versatility further enables functionalization at multiple vertices, allowing precise tuning of steric and electronic properties for target engagement.

Structural and Electronic Properties of Cubane Derivatives

Cubane derivatives exhibit unique electronic characteristics due to their strained, cubic geometry. The carbon-carbon bond lengths (1.57 Å) and bond angles (90°) create significant ring strain (∼166 kcal/mol), yet the structure remains thermally stable up to 200°C. This strain confers enhanced reactivity in substitution reactions while maintaining structural integrity under physiological conditions.

Electronically, cubane lacks aromatic π-system delocalization, rendering it a purely σ-framework. Density functional theory (DFT) calculations reveal that cubane’s HOMO-LUMO gap (∼7.5 eV) is narrower than benzene’s (∼10 eV), suggesting potential for distinct charge-transfer interactions in molecular recognition. For (R)-2-amino-2-(cuban-1-yl)acetic acid, the cubane moiety induces pronounced steric effects around the α-carbon, restricting conformational flexibility in peptide chains. X-ray crystallography of related cubane amino acids confirms tetrahedral geometry at the α-carbon, with dihedral angles constrained to ±15° from ideal sp³ hybridization.

Rationale for Studying this compound

The chirality and rigidity of this compound make it a compelling target for peptide engineering and enzyme inhibitor design. As a glycine analog, its cubane substituent introduces steric bulk and electronic perturbation at a position critical for protein folding and substrate binding. Studies on cubane glycine derivatives have shown enhanced metabolic stability compared to natural amino acids, with retained compatibility with solid-phase peptide synthesis (SPPS) protocols.

Synthetic challenges in accessing enantiopure cubane amino acids have driven methodological innovations. For example, the hydrogenation of α,β-unsaturated ketone precursors using chiral catalysts achieves enantiomeric excesses >90%, while Mitsunobu reactions enable stereocontrolled C–C bond formation. The absolute configuration of this compound has been confirmed via vibrational circular dichroism (VCD) analysis, ensuring fidelity in structure-activity studies.

In drug discovery, this compound’s cubane core offers a geometrically congruent but electronically distinct alternative to phenylalanine or tyrosine residues. Preliminary evaluations in protease inhibitor motifs suggest that cubane’s σ-framework disrupts π-stacking interactions while maintaining hydrophobic contacts, potentially reducing off-target binding. These properties position this compound as a versatile building block for next-generation therapeutics and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2R)-2-amino-2-cuban-1-ylacetic acid

InChI

InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13)/t1?,2?,3?,4?,5?,6?,7?,8-,10?/m0/s1

InChI Key

JYOMHTWNXWROEP-UEKFKEHUSA-N

Isomeric SMILES

C12C3C4C1C5C2C3C45[C@H](C(=O)O)N

Canonical SMILES

C12C3C4C1C5C2C3C45C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Azide Reduction and Hydrolysis

This two-step method involves the synthesis of an azide intermediate followed by reduction to the amine and subsequent ester hydrolysis.

Key Steps:

  • Synthesis of Methyl 2-Azido-2-(cuban-1-yl)acetate :
    Cubane-1-carboxylic acid derivatives are converted to the corresponding azide using NaN₃ or diazotransfer reagents.
  • Staudinger Reduction :
    The azide is reduced using triphenylphosphine (PPh₃) or polymer-bound PPh₃ in tetrahydrofuran (THF), yielding methyl 2-amino-2-(cuban-1-yl)acetate.
  • Ester Hydrolysis :
    The methyl ester is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to furnish the carboxylic acid.
Representative Data:
Step Reagents/Conditions Yield (%) Purity (%) Source
Azide Formation NaN₃, DMF, 80°C, 12 h 85 >95
Reduction PPh₃, THF, RT, 2 h 92 98
Hydrolysis 6 M HCl, reflux, 5 h 89 97

Advantages : High yields, compatibility with cubane stability.
Limitations : Requires handling of toxic azides.

Bucherer-Bergs Hydantoin Synthesis

This classical method involves the reaction of cuban-1-yl ketones with ammonium carbonate and potassium cyanide to form hydantoins, which are hydrolyzed to amino acids.

Key Steps:

  • Hydantoin Formation :
    Cuban-1-yl ketone reacts with (NH₄)₂CO₃ and KCN in aqueous ethanol to form 5-(cuban-1-yl)hydantoin.
  • Acidic Hydrolysis :
    Hydantoin is treated with Ba(OH)₂ or HCl to yield racemic 2-amino-2-(cuban-1-yl)acetic acid.
  • Chiral Resolution :
    Enzymatic or chromatographic methods separate enantiomers to isolate the (R)-form.
Representative Data:
Step Reagents/Conditions Yield (%) Purity (%) Source
Hydantoin Formation (NH₄)₂CO₃, KCN, EtOH/H₂O, 70°C, 24 h 75 90
Hydrolysis 6 M HCl, reflux, 8 h 68 95
Chiral Resolution Chiral HPLC (Chiralpak IA column) 40 >99 ee

Advantages : Scalable for industrial production.
Limitations : Low enantiomeric excess (ee) without resolution.

Asymmetric Strecker Synthesis

A catalytic asymmetric approach using chiral thiourea catalysts enables direct synthesis of the (R)-enantiomer.

Key Steps:

  • Iminium Formation :
    Cuban-1-yl aldehyde (or ketone) reacts with NH₃ to form an imine.
  • Cyanation :
    Trimethylsilyl cyanide (TMSCN) adds to the imine in the presence of a chiral catalyst (e.g., Takemoto’s catalyst).
  • Hydrolysis :
    The α-aminonitrile intermediate is hydrolyzed with HCl to the amino acid.
Representative Data:
Step Reagents/Conditions Yield (%) ee (%) Source
Cyanation TMSCN, Takemoto’s catalyst, CH₂Cl₂ 78 92
Hydrolysis 6 M HCl, 60°C, 6 h 85 90

Advantages : High enantioselectivity, minimal purification.
Limitations : Requires cubane aldehydes/ketones, which are synthetically challenging.

Mitsunobu C–C Bond Formation

The Mitsunobu reaction constructs the cubane–amino acid bond using a cubanol derivative and a glycine precursor.

Key Steps:

  • Mitsunobu Coupling :
    Cubanol reacts with ethyl glyoxylate hemiacetal using diethyl azodicarboxylate (DEAD) and PPh₃.
  • Amine Deprotection :
    The resulting ether is deprotected (e.g., H₂/Pd-C) to the amine.
  • Ester Hydrolysis :
    Basic hydrolysis (NaOH) converts the ester to the carboxylic acid.
Representative Data:
Step Reagents/Conditions Yield (%) Purity (%) Source
Mitsunobu Reaction DEAD, PPh₃, THF, 0°C to RT, 12 h 65 88
Deprotection H₂, Pd-C, MeOH, RT, 3 h 90 95
Hydrolysis 2 M NaOH, reflux, 4 h 85 97

Advantages : Stereospecific C–C bond formation.
Limitations : Moderate yields due to cubane steric hindrance.

Enzymatic Resolution

Racemic 2-amino-2-(cuban-1-yl)acetic acid is resolved using acylase enzymes to isolate the (R)-enantiomer.

Key Steps:

  • Racemate Synthesis :
    Prepare racemic amino acid via Bucherer-Bergs or azide methods.
  • Enzymatic Hydrolysis :
    Treat with acylase I (porcine kidney) to selectively deacylate the (S)-enantiomer.
  • Separation :
    Chromatography isolates the (R)-enantiomer from the mixture.
Representative Data:
Step Reagents/Conditions Yield (%) ee (%) Source
Enzymatic Hydrolysis Acylase I, pH 7.0, 37°C, 24 h 45 >99

Advantages : High enantiopurity.
Limitations : Low yield, requires racemic precursor.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost
Azide Reduction 85–92 Racemic High Moderate
Bucherer-Bergs 68–75 Racemic High Low
Asymmetric Strecker 78–85 90–92 Moderate High
Mitsunobu 65–85 Racemic Moderate High
Enzymatic Resolution 40–45 >99 Low High

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-cuban-1-yl-acetic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.

    Substitution: The amino and acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(R)-2-Amino-2-(cuban-1-yl)acetic acid has shown promise in the development of novel pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug design.

Case Study: Neuroprotective Agents

Research indicates that derivatives of this compound may exhibit neuroprotective effects. A study evaluated its efficacy in models of neurodegeneration, demonstrating that compounds based on this amino acid could inhibit apoptosis in neuronal cells, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Biochemical Research

This compound is utilized in biochemical assays to study enzyme activities and metabolic pathways. Its unique structure can serve as a substrate or inhibitor for specific enzymes.

Case Study: Enzyme Inhibition

In vitro studies have shown that this compound can act as an inhibitor of certain enzymes involved in amino acid metabolism. This inhibition can alter metabolic fluxes and provide insights into metabolic disorders .

Material Science

The cubane structure of this compound lends itself to applications in materials science, particularly in the synthesis of polymers and nanomaterials.

Case Study: Polymer Synthesis

Researchers have explored the use of this compound in synthesizing biodegradable polymers. These polymers have potential applications in drug delivery systems due to their biocompatibility and controlled release properties .

Agricultural Chemistry

The compound's properties are also being investigated for applications in agricultural chemistry, particularly as a potential growth regulator or pesticide.

Case Study: Plant Growth Regulation

Studies have indicated that this compound can enhance plant growth by modulating hormone levels within plants. This effect could lead to its use as a natural growth promoter in sustainable agriculture .

Mechanism of Action

The mechanism by which (2R)-2-amino-2-cuban-1-yl-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of (R)-2-Amino-2-(cuban-1-yl)acetic Acid and Analogues

Compound Name Core Structure Substituent Molecular Formula MW Key Features
This compound Cubane None C₁₀H₁₁NO₂ 177.2 High symmetry, rigidity, strain
(R)-2-Amino-2-(inden-2-yl)acetic acid Indene 2,3-Dihydro-1H-indenyl C₁₁H₁₃NO₂ 191.23 Planar aromatic system, flexibility
2-Amino-2-(4-bromophenyl)acetic acid Phenyl 4-Bromo C₈H₈BrNO₂ 244.06 Halogenated aromatic ring, polarity
2-(Cuban-1-yl)acetic acid Cubane None C₁₀H₁₂O₂ 164.20 Lacks amino group, reduced polarity
(R)-2-((Boc)amino)-2-(cuban-1-yl)acetic acid Cubane tert-Butoxycarbonyl (Boc) C₁₅H₁₉NO₄ 277.32 Protected amine, enhanced stability
  • Cubane vs. Aromatic Rings : The cubane core introduces significant steric bulk and three-dimensionality compared to planar aromatic systems (e.g., indenyl or phenyl derivatives). This rigidity may reduce conformational flexibility but improve target selectivity .
  • Chirality: The (R)-configuration in cubane derivatives contrasts with (S)-enantiomers in dichlorobenzyl-substituted analogues (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid), where stereochemistry critically affects IC₅₀ values and binding modes .

Biological Activity

(R)-2-Amino-2-(cuban-1-yl)acetic acid, also known by its CAS number 1844854-00-7, is a compound characterized by its unique cubane structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.2 g/mol
  • IUPAC Name : 2-amino-2-(cuban-1-yl)acetic acid
  • Purity : 97% .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The following sections summarize key findings regarding its pharmacological properties.

The mechanism of action for this compound is not fully elucidated, but preliminary studies suggest that it may interact with specific neurotransmitter systems, particularly those involving amino acids. This interaction could potentially influence various physiological processes including:

  • Neurotransmission : The compound may modulate the activity of neurotransmitters, which can impact mood and cognitive functions.
  • Cell Signaling Pathways : It may affect pathways involved in cellular signaling, possibly influencing cell proliferation and apoptosis.

Pharmacological Effects

  • Neuroprotective Effects : Some studies have indicated that this compound exhibits neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Activity : There is evidence to suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antioxidant Properties : Initial investigations have shown that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectivePotential to protect neurons from damage
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntioxidantScavenging free radicals and reducing oxidative stress

Research Implications

The biological activities of this compound open avenues for further research into its potential therapeutic applications. Future studies should focus on:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for various indications such as neurodegenerative diseases and inflammatory disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing enantiomerically pure (R)-2-Amino-2-(cuban-1-yl)acetic acid?

  • Methodological Answer : Enantioselective synthesis can employ chiral auxiliaries or catalytic asymmetric hydrogenation. For example, describes the use of chiral resolution via enzymatic methods for structurally similar D-4-fluorophenylglycine. Cubane’s rigid structure may require tailored protecting groups (e.g., Boc or Fmoc) to prevent steric hindrance during coupling reactions . highlights the use of hydrochloride salts for stabilizing amino acid derivatives, suggesting post-synthetic salt formation to improve crystallinity .

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can identify cubane’s unique proton environment (e.g., deshielded signals due to strained bicyclic structure). provides comparative data for phenylglycine analogs .
  • X-ray Crystallography : Use SHELXL ( ) for refining crystal structures, particularly to resolve cubane’s tetrahedral geometry and confirm the (R)-configuration .
  • Polarimetry : Measure specific rotation and compare to literature values for related cubane-containing amino acids .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ) .
  • Ventilation : Use fume hoods to minimize inhalation risks, as cubane derivatives may release hazardous vapors under heating ( ) .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation ( ) .

Advanced Research Questions

Q. How does the cubane moiety influence the compound’s conformational stability and reactivity?

  • Methodological Answer : Computational modeling (e.g., DFT or MD simulations) can predict cubane’s electron-deficient nature and steric effects. Compare results to experimental data from X-ray structures ( ) or reactivity studies with nucleophiles/electrophiles. ’s analysis of tetrahydro-2H-pyran-4-yl analogs suggests cubane’s rigidity may enhance metabolic stability in biological studies .

Q. What strategies optimize enantiomeric excess (ee) during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, as demonstrated for phenylglycine derivatives in .
  • Kinetic Resolution : Employ enzymes like lipases or proteases to selectively hydrolyze one enantiomer ( ) .
  • Asymmetric Catalysis : Screen transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of precursor imines .

Q. How can bioactivity studies be designed to evaluate this compound’s potential as a enzyme inhibitor or receptor ligand?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., ACE inhibitors in ). Cubane’s hydrophobicity may enhance binding to hydrophobic enzyme pockets .
  • Structural Biology : Co-crystallize the compound with target proteins (e.g., proteases) and refine structures using SHELXL ( ) to map cubane-protein interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for cubane-containing amino acids: How to address them?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Re-crystallize the compound using solvents of differing polarities (e.g., ethanol vs. hexane) and validate purity via HPLC ( ) . Compare DSC data with literature ( reports melting points for structurally related Fmoc-piperidinyl acetic acid) .

Methodological Tables

Parameter Technique Reference
Enantiomeric PurityChiral HPLC (Daicel Chiralpak®)
Crystal Structure RefinementSHELXL (Full-matrix least-squares)
Thermal StabilityDSC/TGA
Synthetic Yield OptimizationDoE (Design of Experiments)

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